5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The adamantyl group, a bulky and rigid structure, is known for its stability and unique properties, making this compound of interest in various fields of research.
Mechanism of Action
Target of Action
Adamantane derivatives, which this compound is a part of, are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Mode of Action
It’s known that adamantane derivatives frequently achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The radical-based functionalization reactions of adamantane derivatives can provide insights into the potential biochemical pathways that could be affected .
Pharmacokinetics
It’s worth noting that the lipophilicity of adamantane derivatives can influence their pharmacokinetic properties .
Result of Action
It’s known that adamantane derivatives have unique structural, biological, and stimulus-responsive properties , which could potentially result in diverse molecular and cellular effects.
Action Environment
The stability of adamantane derivatives can be influenced by various factors, including temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of adamantylmethyl halides with triazole derivatives under specific conditions. One common method includes the use of adamantylmethyl bromide and 4-allyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylmethyl-1H-1,2,4-triazole-3-thiol
- 4-Allyl-1,2,4-triazole-3-thiol
- 5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the adamantyl and allyl groups. The adamantyl group provides steric hindrance and stability, while the allyl group offers additional reactivity, making this compound versatile for various applications .
Properties
IUPAC Name |
3-(1-adamantylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-2-3-19-14(17-18-15(19)20)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2,11-13H,1,3-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHSBRNIUQNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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